4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a 2-methylbut-3-yn-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine-3-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl chain.
2-Methylbut-3-yn-2-ylamine: Contains the same side chain but lacks the pyridine ring and carboxylic acid group.
Uniqueness
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring, carboxylic acid group, and the 2-methylbut-3-yn-2-yl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-5-6-12-7-8(9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
JDQJQKZSZPVPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
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